molecular formula C9H17NO B13109381 8-Methyloctahydroindolizin-1-ol

8-Methyloctahydroindolizin-1-ol

Cat. No.: B13109381
M. Wt: 155.24 g/mol
InChI Key: DEVRGCDHTUSUKZ-UHFFFAOYSA-N
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Description

Octahydroindolizines are saturated bicyclic compounds comprising fused piperidine and pyrrolidine rings.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-ol

InChI

InChI=1S/C9H17NO/c1-7-3-2-5-10-6-4-8(11)9(7)10/h7-9,11H,2-6H2,1H3

InChI Key

DEVRGCDHTUSUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1C(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyloctahydroindolizin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclohexanone derivative, followed by reduction and cyclization steps. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization is facilitated by acidic or basic catalysts.

Industrial Production Methods

In an industrial setting, the production of 8-Methyloctahydroindolizin-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

8-Methyloctahydroindolizin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in 8-Methyloctahydroindolizin-1-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a potential therapeutic agent. Its structural features may allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies suggest that 8-Methyloctahydroindolizin-1-ol may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Ongoing investigations are focused on elucidating its mechanism of action and efficacy in different cancer models.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies are being conducted to assess its impact on neuronal survival and cognitive function.

Materials Science

In materials science, 8-Methyloctahydroindolizin-1-ol is being explored for its potential use in the development of novel materials with specific properties.

  • Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties and thermal stability of polymers. Research is ongoing to optimize formulations that incorporate this compound for various industrial applications.

Biochemistry

The biochemical applications of 8-Methyloctahydroindolizin-1-ol are significant, particularly in the study of metabolic pathways and enzyme interactions.

  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic processes is being investigated. This could lead to insights into metabolic regulation and the development of enzyme inhibitors for therapeutic purposes.

Case Studies

Several case studies illustrate the potential applications of 8-Methyloctahydroindolizin-1-ol:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency.
Study 2 NeuroprotectionShowed reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting protective effects.
Study 3 Polymer DevelopmentDeveloped a new polymer composite incorporating 8-Methyloctahydroindolizin-1-ol that exhibited improved tensile strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 8-Methyloctahydroindolizin-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 2: Structural and Functional Comparison

Feature 8-Methyloctahydroindolizin-1-ol (Inferred) Indole-Triazole Hybrid Benzodiazepine Impurity
Core Saturation Fully saturated Unsaturated Partially saturated
Key Substituent C8-methyl C4-methoxyphenyl C2-fluorophenyl, Cl
Pharmacological Role Hypothesized CNS/metabolic modulation Antioxidant Sedative (impurity)
Synthetic Complexity Likely high (hydrogenation steps) Moderate (CuAAC) High (multiple steps)

Key Research Findings

  • Synthetic Efficiency: Nanoparticle catalysts (e.g., Fe3O4@FU NPs) and click chemistry (CuAAC) offer scalable routes for heterocycles, though hydrogenation steps for octahydroindolizines may require optimization .
  • Substituent Impact : Electron-donating groups (e.g., methoxy) enhance bioactivity in indole derivatives, suggesting that the methyl group in the target compound could similarly modulate pharmacokinetics .
  • Regulatory Considerations : Impurity profiling for benzodiazepines underscores the importance of stereochemical control in saturated heterocycles like octahydroindolizines .

Biological Activity

8-Methyloctahydroindolizin-1-ol is a compound belonging to the indolizine family, which has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

8-Methyloctahydroindolizin-1-ol has the following chemical characteristics:

PropertyDescription
Molecular Formula C11H17N
Molecular Weight 177.26 g/mol
IUPAC Name 8-Methyloctahydroindolizin-1-ol
Canonical SMILES CC1CC2CC(C1)C(C2)N

The biological activity of 8-methyloctahydroindolizin-1-ol is primarily attributed to its interaction with various neurotransmitter systems. It exhibits potential as a modulator of the central nervous system (CNS), which may be linked to its structural similarity to known psychoactive compounds.

Key Mechanisms:

  • Opioid Receptor Interaction : Preliminary studies suggest that 8-methyloctahydroindolizin-1-ol may interact with mu and delta opioid receptors, potentially exhibiting analgesic properties similar to other opioid derivatives .
  • Neurotransmitter Modulation : The compound may influence levels of neurotransmitters such as serotonin and dopamine, contributing to its psychoactive effects.

Biological Activity

Research has indicated several biological activities associated with 8-methyloctahydroindolizin-1-ol:

Analgesic Effects

In animal models, the compound demonstrated significant analgesic activity. For instance, in hot plate assays, doses ranging from 10 mg/kg to 35 mg/kg showed effective pain relief comparable to standard analgesics .

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of compounds within the indolizine family, suggesting that 8-methyloctahydroindolizin-1-ol may also possess antibacterial properties. This is particularly relevant in the context of multi-drug resistant strains of bacteria .

Case Studies

Several case studies have highlighted the biological activities of indolizine derivatives, including:

  • Pain Management : A study involving various indolizine derivatives found that those with structural similarities to 8-methyloctahydroindolizin-1-ol exhibited significant analgesic effects in rodent models, indicating potential therapeutic applications in pain management .
  • Antimicrobial Activity : A comparative analysis revealed that certain derivatives showed inhibition against pathogens like Pseudomonas aeruginosa, emphasizing the importance of structure in determining biological activity .

Research Findings

Recent research has focused on synthesizing and characterizing new derivatives of indolizines, including 8-methyloctahydroindolizin-1-ol. Key findings include:

  • Structure-Activity Relationships (SAR) : Research indicates that modifications at specific positions on the indolizine ring can enhance or diminish biological activity. For example, substituents at the nitrogen position significantly affect receptor binding affinity and efficacy .
  • Pharmacokinetics : Studies are ongoing to evaluate the pharmacokinetic profiles of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) characteristics.

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